4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
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Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C9H14ClN5 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 1-methylpiperazine.
Nucleophilic Substitution: The 4-chloropyrimidine undergoes nucleophilic substitution with 1-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-3-amine
Uniqueness
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZRBRRNUSCQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360166 |
Source
|
Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84762-68-5 |
Source
|
Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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